molecular formula C6H8BrN3 B15199930 (5-Bromo-4-methylpyrimidin-2-yl)methanamine

(5-Bromo-4-methylpyrimidin-2-yl)methanamine

Cat. No.: B15199930
M. Wt: 202.05 g/mol
InChI Key: FDYKRPIRFPYWAY-UHFFFAOYSA-N
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Description

(5-Bromo-4-methylpyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C6H8BrN3 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methylpyrimidin-2-yl)methanamine typically involves the bromination of 4-methylpyrimidine followed by the introduction of the methanamine group. One common method includes:

    Bromination: 4-methylpyrimidine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then reacted with methanamine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-4-methylpyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

(5-Bromo-4-methylpyrimidin-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyrimidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methanamine groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4-methylpyridine
  • 5-Bromo-2-methylpyrimidine
  • 4-Methyl-5-bromopyrimidine

Comparison: (5-Bromo-4-methylpyrimidin-2-yl)methanamine is unique due to the presence of both the bromine and methanamine groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(5-bromo-4-methylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C6H8BrN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3

InChI Key

FDYKRPIRFPYWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1Br)CN

Origin of Product

United States

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